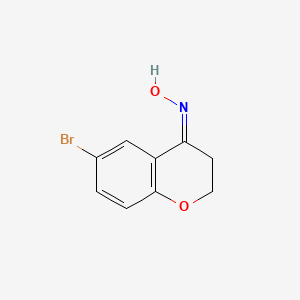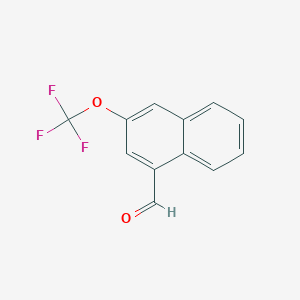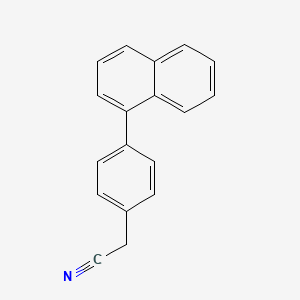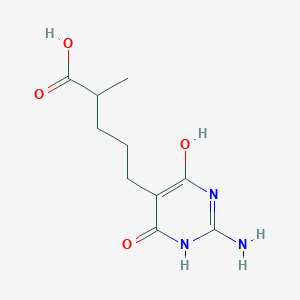![molecular formula C11H12N2O2S B11871425 1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one](/img/structure/B11871425.png)
1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one is a chemical compound that features a benzimidazole moiety linked to a butanone structure via a sulfinyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one typically involves the reaction of benzimidazole derivatives with sulfinylating agents under controlled conditions. One common method involves the use of N,N-dimethylformamide and sulfur to facilitate the formation of the sulfinyl group . The reaction conditions are generally mild, allowing for the preservation of sensitive functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under oxidative conditions.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The sulfinyl group may enhance the compound’s binding affinity and selectivity. Pathways involved in its action may include inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Another benzimidazole derivative with similar structural features.
1,2,3,4-Butanetetrol,1,4-bis(1H-benzimidazol-2-yl): A compound with two benzimidazole moieties linked to a butanetetrol structure.
Uniqueness: 1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one is unique due to the presence of the sulfinyl group, which can modulate its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C11H12N2O2S |
|---|---|
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
1-(1H-benzimidazol-2-ylsulfinyl)butan-2-one |
InChI |
InChI=1S/C11H12N2O2S/c1-2-8(14)7-16(15)11-12-9-5-3-4-6-10(9)13-11/h3-6H,2,7H2,1H3,(H,12,13) |
Clé InChI |
LCNQLQSFMZBDBI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CS(=O)C1=NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N,3-dimethyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11871347.png)
![4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine](/img/structure/B11871351.png)


![3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871363.png)








![2-Ethyl-1,3-dimethyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11871424.png)
